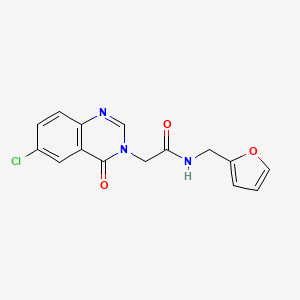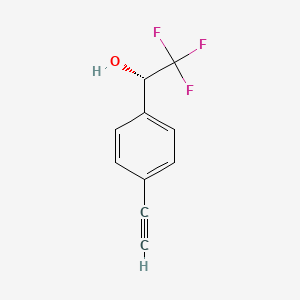
(S)-1-(4-Ethynylphenyl)-2,2,2-trifluoroethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(4-ethynylphenyl)-2,2,2-trifluoroethan-1-ol is an organic compound characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a trifluoromethyl group and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-ethynylphenyl)-2,2,2-trifluoroethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethynylbenzaldehyde and trifluoroacetaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of (1S)-1-(4-ethynylphenyl)-2,2,2-trifluoroethan-1-ol may involve large-scale reactions in batch or continuous flow reactors. The use of advanced purification methods, such as distillation or crystallization, ensures the consistent quality of the compound.
化学反応の分析
Types of Reactions
(1S)-1-(4-ethynylphenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The ethynyl group can be reduced to an ethyl group under appropriate conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the ethynyl group.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the ethyl-substituted derivative.
Substitution: The major products depend on the nature of the nucleophile used in the reaction.
科学的研究の応用
(1S)-1-(4-ethynylphenyl)-2,2,2-trifluoroethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and specialty chemicals.
作用機序
The mechanism of action of (1S)-1-(4-ethynylphenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets. The ethynyl and trifluoromethyl groups contribute to its unique reactivity and binding properties. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (1S)-2,2,2-trifluoro-1-phenylethan-1-ol
- (1S)-2-chloro-1-(4-chlorophenyl)ethan-1-ol
- (1S)-2-chloro-1-(naphthalen-1-yl)ethan-1-ol
Uniqueness
(1S)-1-(4-ethynylphenyl)-2,2,2-trifluoroethan-1-ol is unique due to the presence of the ethynyl group, which imparts distinct chemical and physical properties
特性
分子式 |
C10H7F3O |
|---|---|
分子量 |
200.16 g/mol |
IUPAC名 |
(1S)-1-(4-ethynylphenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C10H7F3O/c1-2-7-3-5-8(6-4-7)9(14)10(11,12)13/h1,3-6,9,14H/t9-/m0/s1 |
InChIキー |
KDBTXUVLYVGRJD-VIFPVBQESA-N |
異性体SMILES |
C#CC1=CC=C(C=C1)[C@@H](C(F)(F)F)O |
正規SMILES |
C#CC1=CC=C(C=C1)C(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![rac-(2R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)-1,4-dioxane-2-carboxylicacid](/img/structure/B13578751.png)
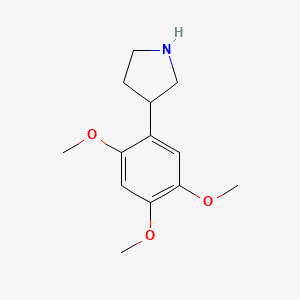
![3-Chloro-5-fluoro-4-[(pyrrolidin-2-yl)methyl]pyridinedihydrochloride](/img/structure/B13578763.png)
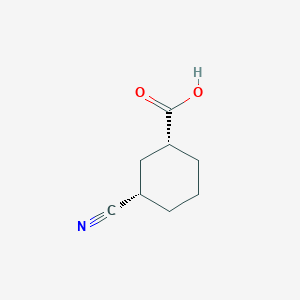
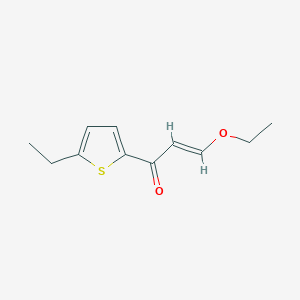
![3-[2-Chloro-5-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13578770.png)
